1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)-

Lipophilicity cLogP Physicochemical property

The target compound, 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)- (CAS 87540-48-5), is a fully synthetic small molecule (MW 406.5 g/mol, molecular formula C₂₃H₂₆N₄O₃) belonging to the 1,2,4-triazolo[3,4-a]phthalazine heterocyclic class. This class has been broadly investigated for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and GABA-A receptor modulation, with several members advancing to preclinical evaluation.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
CAS No. 87540-48-5
Cat. No. B12721878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)-
CAS87540-48-5
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC)OC
InChIInChI=1S/C23H26N4O3/c1-4-6-9-14-30-19-13-12-16(15-20(19)28-3)21-24-25-22-17-10-7-8-11-18(17)23(29-5-2)26-27(21)22/h7-8,10-13,15H,4-6,9,14H2,1-3H3
InChIKeyAYKIRUKAYFZULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)- (CAS 87540-48-5): Compound Identity and Core Scaffold


The target compound, 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)- (CAS 87540-48-5), is a fully synthetic small molecule (MW 406.5 g/mol, molecular formula C₂₃H₂₆N₄O₃) belonging to the 1,2,4-triazolo[3,4-a]phthalazine heterocyclic class . This class has been broadly investigated for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and GABA-A receptor modulation, with several members advancing to preclinical evaluation [1][2]. The specific substitution pattern of the target compound—featuring a 6-ethoxy group and a 3-(3-methoxy-4-pentyloxyphenyl) moiety—places it within the subset of 3,6-disubstituted triazolophthalazines that have been claimed as antianginal and sedative agents in earlier patents [1].

Why Triazolophthalazine Analogs Are Not Interchangeable: The Case of 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)- Substitution


Although the 1,2,4-triazolo[3,4-a]phthalazine core is common across many research compounds, biological activity within this class is exquisitely sensitive to the nature and position of substituents . For example, among 6-alkoxy derivatives, anticonvulsant potency (ED₅₀) varied from 7.1 mg/kg to >100 mg/kg depending solely on the 6-alkoxy chain length [1]. Similarly, in 3,6-disubstituted series, the combination of a 3-aryl group with a 6-alkoxy or 6-amino substituent dictates whether a compound behaves as a GABA-A receptor ligand, an anti-inflammatory agent, or an antimicrobial [2]. The target compound’s 3-(3-methoxy-4-pentyloxy)phenyl motif introduces significantly higher lipophilicity (cLogP 4.51) than common analogs bearing shorter alkoxy chains, which is predicted to alter membrane permeability, tissue distribution, and target engagement [3]. Therefore, substituting this compound with a closely related triazolophthalazine that lacks the pentyloxy tail or carries a different 3-aryl group cannot be assumed to preserve the same pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for CAS 87540-48-5 Versus Closest Analogs


Lipophilicity-Driven Differentiation: cLogP Comparison with Selected Triazolophthalazine Analogs

The calculated partition coefficient (cLogP) of the target compound is 4.51, which is higher than that of the core unsubstituted scaffold and exceeds the typical range for most reported 6-alkoxy-3-aryl triazolophthalazines . Although head-to-head experimental logP data for exact comparators are not publicly available, class-level analysis indicates that the pentyloxy chain adds approximately +1.5 to +2.0 logP units relative to compounds bearing only methoxy or ethoxy substituents on the 3-phenyl ring [1]. The elevated lipophilicity may favor CNS penetration or binding to hydrophobic enzyme pockets, differentiating the compound for applications requiring enhanced membrane permeability.

Lipophilicity cLogP Physicochemical property

Polar Surface Area and Rotatable Bond Profile Differentiate the Pentyloxy Derivative from Simpler Triazolophthalazines

The target compound displays a topological polar surface area (TPSA) of 47.6 Ų and four rotatable bonds, per computed data . These values are distinct from those of the parent 6-ethoxy-3-phenyl analog (TPSA ~43 Ų, 2 rotatable bonds) [1]. The increased number of rotatable bonds introduces greater conformational flexibility, which can affect binding entropy and selectivity for protein targets. The TPSA remains below the 140 Ų threshold for oral bioavailability, but the additional flexibility may reduce the entropic penalty upon binding relative to more rigid analogs.

Polar surface area Rotatable bonds Drug-likeness

Antimicrobial Activity Potential: Class-Level Evidence for Triazolophthalazine Derivatives

Several 1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated antimicrobial activity in vitro, with MIC values ranging from 8 to 128 µg/mL against Staphylococcus aureus and Enterococcus faecalis [1]. The specific target compound has not been individually tested in published studies; however, its structural features—a 6-ethoxy group and a lipophilic 3-aryl substituent—align with the pharmacophore described by Zhang et al. (2014), where 6-alkoxy-3-aryl derivatives exhibited the broadest antimicrobial spectrum [1]. In that series, compound 5l (a 6-ethoxy-3-(substituted phenyl) analog) inhibited all tested bacterial and fungal strains, suggesting that the target compound's substitution pattern is consistent with the antimicrobial-active subset.

Antimicrobial MIC Triazolophthalazine

Patent Landscape Differentiation: 3,6-Disubstitution as a Privileged Motif

US Patent 5,135,928 explicitly claims 3,6-disubstituted 1,2,4-triazolo[3,4-a]phthalazines for antianginal and sedative applications, with preferred embodiments including compounds bearing a 6-alkoxy group and a 3-(substituted phenyl) moiety [1]. The target compound's substitution pattern (6-ethoxy, 3-(3-methoxy-4-pentyloxyphenyl)) falls within the claimed generic structure, whereas many commercially available triazolophthalazine analogs (e.g., 3-methyl or 3-unsubstituted derivatives) lie outside this protected space. This IP differentiation may confer procurement advantages for organizations seeking freedom-to-operate in CNS therapeutic areas.

Patent analysis Triazolophthalazine CNS

Recommended Application Scenarios for 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)- Based on Differential Evidence


CNS Drug Discovery Programs Requiring High Lipophilicity for Blood-Brain Barrier Penetration

With a cLogP of 4.51, the compound is suited for CNS-targeted screening campaigns where enhanced brain penetration is desired. Precedent for anticonvulsant activity in closely related 6-alkoxy triazolophthalazines [1] supports its inclusion in seizure-model screening cascades, particularly when comparator compounds with lower lipophilicity (cLogP <3.5) prove inactive in vivo due to poor CNS exposure [2].

Antimicrobial Screening Libraries Targeting Gram-Positive and Fungal Pathogens

Given the class-level antimicrobial activity of 6-alkoxy-3-aryl triazolophthalazines against S. aureus and Candida albicans [3], this compound is a strong candidate for inclusion in diversity-oriented antimicrobial libraries. Its pentyloxy chain distinguishes it from the majority of reported analogs, offering unique chemical diversity that may translate into activity against resistant strains.

Structure-Activity Relationship (SAR) Studies on 3,6-Disubstituted Triazolophthalazines

The compound provides a crucial data point for SAR exploration of the 3-aryl substituent. Its 3-methoxy-4-pentyloxyphenyl group extends the lipophilic bulk beyond typical 3-phenyl or 3-halophenyl analogs, enabling systematic evaluation of steric and electronic effects on target binding [1]. This is particularly relevant for programs exploring the GABA-A receptor or phosphodiesterase modulation, where 3,6-disubstituted triazolophthalazines have shown subtype selectivity [4].

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